Boiling Point and Density Differentiate 324008-97-1 from Its Des-trifluoromethyl Analog (CAS 15001-15-7)
The target compound (CAS 324008-97-1) exhibits a predicted boiling point of 457.6 ± 45.0 °C at 760 mmHg and a predicted density of 1.4 ± 0.1 g/cm³ . In contrast, the des-trifluoromethyl analog 1-(3-chlorophenyl)-1H-pyrazol-5-amine (CAS 15001-15-7) has a predicted boiling point of 363.0 ± 22.0 °C and a predicted density of 1.36 ± 0.1 g/cm³ . This represents a boiling point elevation of approximately 95 °C and a density increase of ~0.04 g/cm³ attributable directly to the 4-[3-(trifluoromethyl)phenyl] substituent.
| Evidence Dimension | Boiling point and density |
|---|---|
| Target Compound Data | BP: 457.6 ± 45.0 °C; Density: 1.4 ± 0.1 g/cm³ (predicted) |
| Comparator Or Baseline | Analog CAS 15001-15-7 (1-(3-chlorophenyl)-1H-pyrazol-5-amine): BP: 363.0 ± 22.0 °C; Density: 1.36 ± 0.1 g/cm³ |
| Quantified Difference | Boiling point elevated ~95 °C; density ~0.04 g/cm³ higher |
| Conditions | Predicted properties at 760 mmHg (ChemSrc database) |
Why This Matters
This large boiling point difference has direct implications for purification strategy (e.g., distillation vs. chromatography), solvent selection for recrystallization, and thermal stability assessment during synthesis scale-up, making correct compound identity critical for reproducible process chemistry.
